2-Propyl-1,2,3,4-tetrahydronaphthalen-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

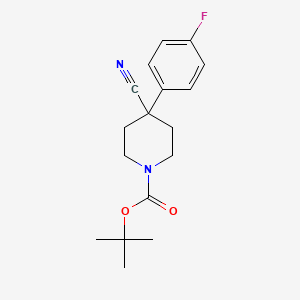

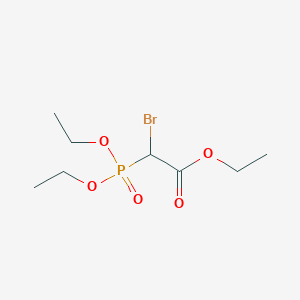

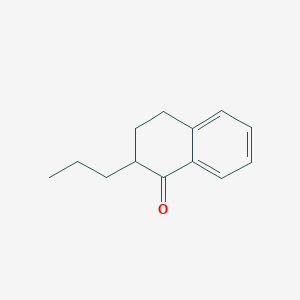

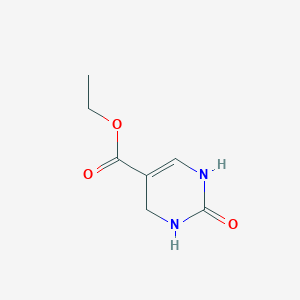

“2-Propyl-1,2,3,4-tetrahydronaphthalen-1-one” is a chemical compound with the molecular formula C13H16O . It falls under the category of tetralins, which are compounds containing a tetralin (or naphthalene) skeleton .

Molecular Structure Analysis

The molecular structure of “2-Propyl-1,2,3,4-tetrahydronaphthalen-1-one” consists of a tetralin skeleton with a propyl group and a ketone functional group . The exact 3D structure would require more specific data or computational chemistry methods to determine.Scientific Research Applications

Synthesis and Characterization

2-Propyl-1,2,3,4-tetrahydronaphthalen-1-one and its analogues have been investigated for their potential in various scientific fields, including medicinal chemistry and materials science. For example, analogues of σ receptor ligand PB28 with added polar functionality and reduced lipophilicity have been designed for potential use as positron emission tomography (PET) radiotracers, targeting therapeutic and diagnostic applications in oncology. Modifications to reduce the lipophilic character of these compounds aim to enhance their utility by facilitating tumor cell entry, while maintaining or improving receptor affinity and selectivity (Abate et al., 2011).

Molecular Interaction Studies

The study of molecular interactions and the development of selective binding agents for sigma(1) receptors have also been explored. Methyl substitution on the piperidine ring of certain derivatives has been used to probe sigma-subtype affinities and selectivities, demonstrating potential in tumor research and therapy due to their antiproliferative activity in rat C6 glioma cells. These findings suggest avenues for the development of tools for PET experiments and for understanding the role of sigma(1) receptors in tumor growth (Berardi et al., 2005).

Chemical Synthesis Enhancements

Further research into the chemical synthesis of related compounds has been conducted to improve synthetic routes and explore new applications. For instance, (1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene has been synthesized via a chemoenzymatic approach and utilized as a chiral auxiliary in Reformatsky-type reactions, showcasing the versatility of tetrahydronaphthalene derivatives in asymmetric synthesis (Orsini et al., 2005).

Material Science Applications

In the realm of materials science, the self-assembly of 1,2,3,4-tetrahydronaphthalene molecules has been investigated, revealing the formation of chiral close-packed herringbone structures and porous pinwheel nanoarchitectures on graphite surfaces. These findings highlight the potential of tetrahydronaphthalene derivatives in the development of novel nanostructured materials with specific molecular arrangements and properties (Silly et al., 2017).

Future Directions

The future directions for “2-Propyl-1,2,3,4-tetrahydronaphthalen-1-one” could potentially involve further exploration of its biological activity, given the activity observed in some related tetralin derivatives . This could include studies on its potential as a therapeutic agent, its mechanism of action, and its pharmacokinetics and pharmacodynamics.

properties

IUPAC Name |

2-propyl-3,4-dihydro-2H-naphthalen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-2-5-11-9-8-10-6-3-4-7-12(10)13(11)14/h3-4,6-7,11H,2,5,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIXTUUIVUTILQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC2=CC=CC=C2C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446792 |

Source

|

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propyl-1,2,3,4-tetrahydronaphthalen-1-one | |

CAS RN |

50417-78-2 |

Source

|

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[isochroman-4,4'-piperidine]](/img/structure/B1313526.png)

![4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]-](/img/structure/B1313527.png)